molecular formula C7H3BrClN3 B14761650 3-Bromo-7-chloropyrido[2,3-b]pyrazine

3-Bromo-7-chloropyrido[2,3-b]pyrazine

Cat. No.: B14761650
M. Wt: 244.47 g/mol
InChI Key: BTRCWBVUPSRTDO-UHFFFAOYSA-N
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Description

3-Bromo-7-chloropyrido[2,3-b]pyrazine is a heterocyclic compound that contains both bromine and chlorine atoms attached to a pyrido[2,3-b]pyrazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chloropyrido[2,3-b]pyrazine typically involves the halogenation of pyrido[2,3-b]pyrazine derivatives. One common method is the bromination and chlorination of pyrido[2,3-b]pyrazine using bromine and chlorine sources under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, optimizing the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloropyrido[2,3-b]pyrazine varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and exerting therapeutic effects. The compound’s halogen atoms can enhance its binding affinity to target proteins through halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-7-fluoropyrido[2,3-b]pyrazine
  • 3-Chloro-7-bromopyrido[2,3-b]pyrazine
  • 3-Iodo-7-chloropyrido[2,3-b]pyrazine

Uniqueness

3-Bromo-7-chloropyrido[2,3-b]pyrazine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and properties. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .

Properties

Molecular Formula

C7H3BrClN3

Molecular Weight

244.47 g/mol

IUPAC Name

3-bromo-7-chloropyrido[2,3-b]pyrazine

InChI

InChI=1S/C7H3BrClN3/c8-6-3-10-5-1-4(9)2-11-7(5)12-6/h1-3H

InChI Key

BTRCWBVUPSRTDO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NC(=CN=C21)Br)Cl

Origin of Product

United States

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